4-(2-(Phenylamino)ethyl)-1H-imidazole
Description
4-(2-(Phenylamino)ethyl)-1H-imidazole is a substituted imidazole derivative characterized by a phenylaminoethyl side chain at the 4-position of the imidazole ring. The phenylaminoethyl group introduces steric and electronic modifications that may enhance receptor binding affinity or metabolic stability compared to simpler imidazole derivatives.
Properties
Molecular Formula |
C11H13N3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]aniline |
InChI |
InChI=1S/C11H13N3/c1-2-4-10(5-3-1)13-7-6-11-8-12-9-14-11/h1-5,8-9,13H,6-7H2,(H,12,14) |
InChI Key |
JNHQUQHJWWFGKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCCC2=CN=CN2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs with Varying Phenyl Substituents
A key series of analogs includes compounds with substitutions on the phenyl ring (Table 1). These derivatives are synthesized via condensation reactions involving benzil, ammonium acetate, and substituted aldehydes under acidic conditions .
Table 1: Comparison of Substituted Phenyl-Imidazole Derivatives
- For example, 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole exhibits microbial growth inhibition, likely due to increased reactivity .
- Steric Effects : Bulky substituents (e.g., -OCH₃) may hinder binding in certain receptors but improve solubility. highlights the role of 4-methoxy groups in stabilizing charge-transfer complexes .
Functional Group Modifications
Thiophene-Substituted Imidazoles
4-(2-Thienyl)-1-(4-methylbenzyl)-1H-imidazole replaces the phenyl group with a thiophene ring, altering electronic delocalization. Thiophene’s lower aromaticity compared to benzene may reduce binding affinity but enhance metabolic stability in vivo .
Natural Analog: Histamine
Histamine (4-(2-aminoethyl)-1H-imidazole), found in Urtica dioica, shares structural similarity but lacks the phenylamino group. The phenylaminoethyl substitution in the target compound likely increases lipophilicity, extending its half-life and altering receptor specificity (e.g., H3 vs. H1/H2 receptors) .
Pharmacokinetic and Toxicity Profiles
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
